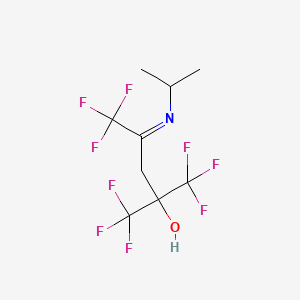
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% (IPTFTB-97) is an organic compound with a molecular formula of C7H9F6NO. IPTFTB-97 has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organofluorine compounds. It is also a key component in the synthesis of fluorinated polymers. IPTFTB-97 has a range of potential applications in the fields of biology, chemistry, and medicine.
Applications De Recherche Scientifique
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has been used in various scientific research applications, including the synthesis of quinolines, the preparation of fluorinated polymers, and the synthesis of organofluorine compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has been used as a catalyst in the synthesis of various organofluorine compounds.
Mécanisme D'action
The mechanism of action of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent in the synthesis of organofluorine compounds. It is also believed that the compound acts as an electrophile in the formation of quinolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% are not known. The compound has not been tested for toxicity in humans and animals, and its effects on the environment are also unknown.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% has several advantages for use in laboratory experiments. It is a stable compound with a high boiling point and low vapor pressure. It is also non-flammable and non-volatile. However, the compound is expensive, and its use in laboratory experiments is limited by its low solubility in water and other solvents.
Orientations Futures
Given the potential applications of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%, there are a number of possible future directions for research. These include further investigation of the compound's mechanism of action, testing for toxicity in humans and animals, and development of more efficient and cost-effective synthesis methods. Additionally, further research could be conducted into the potential applications of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% in the fields of biology, chemistry, and medicine. Finally, research could be conducted into the environmental effects of 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% and its potential uses in environmental remediation.
Méthodes De Synthèse
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97% is synthesized from 1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol (TFTB-3) and isopropyl amine. In the first step, TFTB-3 is reacted with isopropyl amine in the presence of a base, such as sodium hydroxide, to form an intermediate product. This intermediate product is then reacted with a fluorinating agent, such as trifluoromethanesulfonyl fluoride, to form 1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-ol, 97%.
Propriétés
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXRNZBFQRIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylimino-1,3-bis(trifluoromethyl)-4,4,4-trifluorobutan-3-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

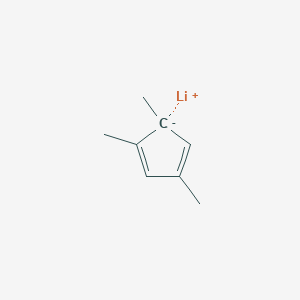


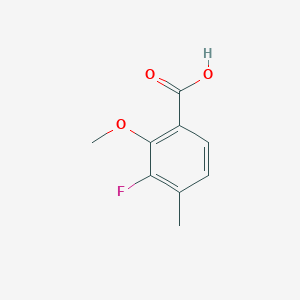
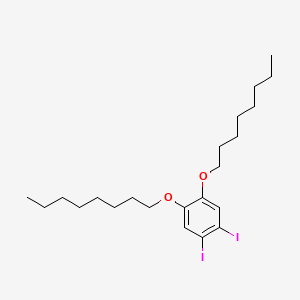


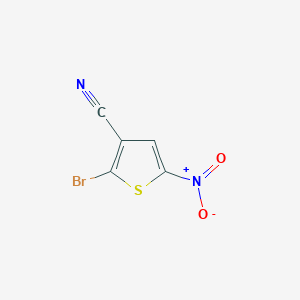
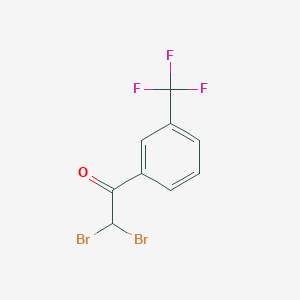
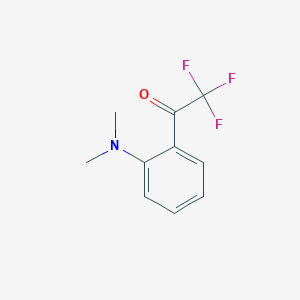
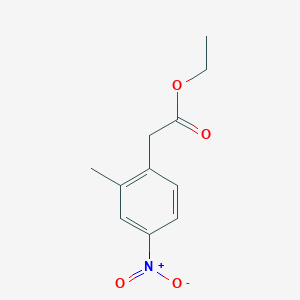
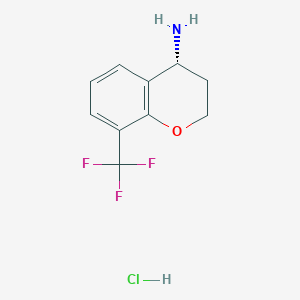
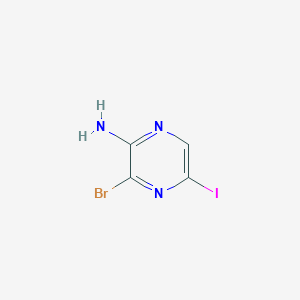
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)